Regioisomeric Specificity: Differentiating 1-(3-Bromo-2-fluorophenyl)propan-1-amine from its 5-Bromo Analog
The compound's 3-bromo-2-fluoro substitution pattern confers distinct physicochemical properties compared to the closely related 5-bromo analog (1-(5-bromo-2-fluorophenyl)propan-1-amine, CAS 1213494-04-2). While both share the same molecular formula (C9H11BrFN, MW 232.09), the position of the bromine atom critically influences the molecule's dipole moment and electronic distribution . The 3-bromo isomer positions the electron-withdrawing bromine ortho to the amine-bearing carbon, which can affect the basicity of the amine and its hydrogen-bonding capacity in biological environments [1].
| Evidence Dimension | Regioisomeric Impact on Molecular Properties |
|---|---|
| Target Compound Data | 3-Bromo-2-fluoro substitution pattern |
| Comparator Or Baseline | 5-Bromo-2-fluoro substitution pattern (CAS 1213494-04-2) |
| Quantified Difference | Qualitative difference in dipole orientation and steric accessibility; quantitative data not available in direct comparative studies |
| Conditions | In silico and theoretical comparison based on established medicinal chemistry principles |
Why This Matters
In lead optimization, even a single atom positional shift can dramatically alter target binding affinity and selectivity, making procurement of the exact regioisomer essential for reproducible SAR studies.
- [1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
